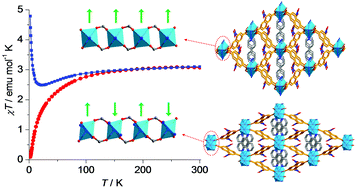Ferro- or antiferromagnetic interactions controlled by ditopic or chelating auxiliary ligands in 3D metal–organic frameworks†
Dalton Transactions Pub Date: 2016-10-28 DOI: 10.1039/C6DT03975H
Abstract
Three 3D Co(II) metal–organic frameworks of the general formula [Co(DNNDC)(NN)]n were reported, where DNNDC = 1,5-dinitronaphthalene-3,7-dicarboxylate and NN = bridging or chelating dipyridyl ligands. The MOFs exhibit similar 3D [Co(DNNDC)]n frameworks in which double-carboxylate-bridged [Co(OCO)2]n chains are cross-linked by naphthalene backbones. The bridging dipyridyl ligands [4,4′-bipyridine (bpy) and 1,2-bis(4-pyridyl)ethane (bpe)] serve as additional linkers between the chains to generate a reinforced framework with new net topology, while the chelating ligand 1,10-phenanthroline (phen) reinforces the frameworks through π–π stacking and C–H⋯O interactions. Remarkably, varying the auxiliary ligand leads to a change in the sign of the magnetic exchange through the double carboxylate bridge: the MOFs with the ditopic bpy and bpe ligands show ferromagnetic interactions, while the one with the chelating phen ligand shows antiferromagnetic exchange. The difference in magnetic exchange is attributable to the subtle change in the coordination conformation of the carboxylate bridge.


Recommended Literature
- [1] Publications received
- [2] A two-dimensional molecularly imprinted photonic crystal sensor for highly efficient tetracycline detection
- [3] Detection of total count of Staphylococcus aureus using anti-toxin antibody labelled gold magnetite nanocomposites: a novel tool for capture, detection and bacterial separation†
- [4] Crystal structure and physical properties of (TTM-TTP)AuI2
- [5] Supramolecular synthons in fluorinated benzyl nitrophenyl sulfides†
- [6] Monodisperse and brightly luminescent CsPbBr3/Cs4PbBr6 perovskite composite nanocrystals†
- [7] Precursor-route ZnO films from a mixed casting solvent for high performance aqueous electrolyte-gated transistors
- [8] Formic acid electrooxidation on thallium-decorated shape-controlled platinum nanoparticles: an improvement in electrocatalytic activity
- [9] The amperometric titration of submillinormal concentrations of cerium(IV) with mercury(I) perchlorate
- [10] Molecular tubes and capsules Part III.† The first X-ray crystallographic evidence of a cyclic aniline trimer via self-complementary N–H⋯π interactions: the aniline inclusion both inside and outside the macrocyclic cavity‡§

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 175069-96-2
-
CAS no.: 170643-02-4
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9









